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molecular formula C6H11BrO2 B1267055 2-Bromo-4-methylpentanoic acid CAS No. 49628-52-6

2-Bromo-4-methylpentanoic acid

Cat. No. B1267055
M. Wt: 195.05 g/mol
InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
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Patent
US06194451B1

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Identifiers

REACTION_CXSMILES
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Smiles
NC(CC(C)C)C(=O)O
Name
Quantity
158.7 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −1° C
CUSTOM
Type
CUSTOM
Details
The dichlomethane layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with further portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mol
AMOUNT: MASS 63.4 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06194451B1

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Identifiers

REACTION_CXSMILES
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Smiles
NC(CC(C)C)C(=O)O
Name
Quantity
158.7 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −1° C
CUSTOM
Type
CUSTOM
Details
The dichlomethane layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with further portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mol
AMOUNT: MASS 63.4 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06194451B1

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Identifiers

REACTION_CXSMILES
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Smiles
NC(CC(C)C)C(=O)O
Name
Quantity
158.7 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −1° C
CUSTOM
Type
CUSTOM
Details
The dichlomethane layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with further portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mol
AMOUNT: MASS 63.4 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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